N-Ethyl-2,2,2-D3-aniline
Description
Theoretical Underpinnings of Isotopic Labeling in Chemical and Biochemical Investigations
Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule of interest with an isotope of the same element. wikipedia.org This process yields labeled compounds that are chemically similar to their unlabeled counterparts but possess distinct physical properties that can be detected. wikipedia.orgcreative-proteomics.com The most commonly used stable isotopes in these investigations are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com
The core principle of isotopic labeling lies in using the isotope as a tracer to follow the path of a molecule through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.orgfiveable.me Because the labeled molecule behaves almost identically to the native one, it can be used to study biological processes in their natural context. silantes.com The primary difference between an isotope and its more abundant counterpart is the mass, which stems from a different number of neutrons in the nucleus. silantes.com
This mass difference is the basis for detection by mass spectrometry (MS), which separates ions based on their mass-to-charge ratio. wikipedia.org Consequently, a deuterated compound can be easily distinguished from its non-deuterated version. cernobioscience.com Another significant consequence of the increased mass is the effect on bond strength. A carbon-deuterium (C-D) bond has a lower vibrational frequency and a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. researchgate.net This phenomenon gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. The KIE is a powerful tool for investigating reaction mechanisms.
Beyond mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy is another key technique used to analyze isotopically labeled compounds. wikipedia.org Different isotopes have distinct magnetic properties (gyromagnetic ratios), allowing for their specific detection and providing detailed structural information. wikipedia.orgsigmaaldrich.com
Table 1: Key Analytical Techniques and Principles in Isotope Labeling
| Analytical Technique | Principle of Detection | Information Gained | Citations |
|---|---|---|---|
| Mass Spectrometry (MS) | Detects the mass difference between the labeled (heavier) and unlabeled compound. | Tracking metabolic pathways, quantifying metabolites, identifying reaction products. | wikipedia.orgcernobioscience.com |
| Nuclear Magnetic Resonance (NMR) | Detects the unique nuclear spin properties (gyromagnetic ratios) of different isotopes. | Site-specific structural information, conformational analysis, verification of label position. | wikipedia.orgsigmaaldrich.comontosight.ai |
| Infrared (IR) Spectroscopy | Detects differences in bond vibrational frequencies (e.g., C-H vs. C-D bonds). | Studying bond strength and investigating kinetic isotope effects. | wikipedia.org |
Historical Context and Evolution of Deuterium Isotope Applications
The history of deuterium began with its discovery in 1931 by American chemist Harold C. Urey and his colleagues, Ferdinand G. Brickwedde and George M. Murphy. britannica.com Urey was awarded the Nobel Prize for Chemistry in 1934 for this work. britannica.com He predicted that deuterium would have a different vapor pressure compared to protium (B1232500) (¹H), which enabled its separation by the distillation of liquid hydrogen. britannica.com The first preparation of pure deuterium oxide (D₂O), or heavy water, was achieved by Gilbert N. Lewis in 1933. britannica.com
Initially, research focused on the physical properties and the effects of deuterium on chemical reactions. tandfonline.comnih.gov The discovery of the kinetic isotope effect provided a new tool for physical organic chemists to probe reaction mechanisms. nih.gov A significant milestone was the formulation of a comprehensive theory of isotope effects by Jacob Bigeleisen, which allowed for the calculation of their potential maximum values. tandfonline.comnih.gov
The large-scale production of heavy water was driven by its application as a neutron moderator in nuclear reactors during the mid-20th century. researchgate.netiaea.org This increased availability spurred the use of deuterium in a much wider range of scientific applications. researchgate.net In biochemistry and pharmacology, researchers began using deuterated compounds to trace metabolic pathways and to study the mechanisms of drug action. fiveable.meontosight.ai The enhancement of drug stability by replacing metabolically vulnerable C-H bonds with stronger C-D bonds has become an important strategy in modern medicinal chemistry, leading to the development of "heavy drugs." tandfonline.comnih.gov The evolution of analytical techniques, particularly mass spectrometry and NMR, has further expanded the applications of deuterium labeling from simple tracer experiments to complex quantitative proteomics and metabolomics studies. cernobioscience.comnih.gov
Significance of N-Ethyl-2,2,2-D3-aniline within the Landscape of Deuterated Amine Probes
While extensive research on this compound is not widely published, its significance can be understood by examining the roles of related deuterated aromatic amines in chemical and biomedical research. nih.gov Deuterated anilines and their derivatives are crucial as synthetic building blocks for more complex labeled molecules, including pharmaceuticals, and serve as internal standards for analytical quantification. researchgate.netacs.org
The specific placement of three deuterium atoms on the terminal methyl group of the N-ethyl substituent in this compound points to its specialized application as a probe for studying reactions involving this specific site. N-alkylated anilines are common structural motifs in many pharmaceuticals and industrial chemicals. acs.orgresearchgate.net A primary metabolic pathway for such compounds in biological systems is enzymatic N-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes.
The research utility of this compound likely falls into two main categories:
Mechanistic Studies: The deuteration at the ethyl group allows for the investigation of the kinetic isotope effect in reactions involving the cleavage of the C-H bonds at this position. This can provide definitive evidence for the rate-limiting step in metabolic transformations like N-de-ethylation.
Quantitative Bioanalysis: The compound is an ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated analog, N-ethylaniline, in complex biological matrices like plasma or urine. cernobioscience.com In mass spectrometry-based assays, a known amount of the SIL-IS is added to a sample. Because the SIL-IS is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, but it is distinguished by its higher mass. nih.gov This corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.
The synthesis of deuterated N-methyl and N-ethyl anilines from nitroarenes using deuterated alcohols has been developed, highlighting the demand for such compounds in research. acs.org
Table 2: Physicochemical Properties of N-Ethylaniline and its Deuterated Analog
| Property | N-Ethylaniline | This compound |
|---|---|---|
| Molecular Formula | C₈H₁₁N | C₈H₈D₃N |
| Molar Mass | 121.18 g/mol | 124.20 g/mol (approx.) |
| Boiling Point | 204-205 °C | Not available |
| Density | 0.963 g/mL | Not available |
| Appearance | Colorless to yellowish liquid | Not available |
| PubChem CID | 7679 | 12206983 |
Data for N-Ethylaniline sourced from various chemical suppliers. Data for this compound sourced from PubChem. nih.gov
Scope and Objectives of Research on this compound
The primary objective of synthesizing and utilizing this compound is to provide a specialized tool for detailed chemical and biochemical analysis. The scope of research involving this compound is sharply focused and method-driven.
Key Research Objectives:
Elucidation of Metabolic Pathways: A central goal is to use this compound to trace and quantify the metabolic fate of the N-ethylaniline moiety. Specifically, it enables researchers to study the rate and mechanism of N-de-ethylation reactions, distinguishing this pathway from others such as ring hydroxylation.
Kinetic Isotope Effect (KIE) Studies: Research would aim to measure the KIE for enzymatic or chemical reactions involving the terminal methyl group of the ethyl substituent. This provides critical insight into transition state structures and reaction mechanisms.
Development of Quantitative Analytical Methods: A major objective is to employ this compound as an internal standard for developing and validating robust bioanalytical methods using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This is essential for pharmacokinetic studies of drugs containing the N-ethylaniline structure or for monitoring exposure to N-ethylaniline as an environmental or industrial chemical. cernobioscience.com
Probing Enzyme-Substrate Interactions: The compound could be used to investigate the binding and catalytic activity of specific enzymes, such as monoamine oxidases or cytochrome P450s, that process N-alkylaniline substrates. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein conformational dynamics and interactions, and while this compound's labeling is on the substrate, it complements the broader field of using deuterium to study biological systems. nih.govnih.govresearchgate.net
In essence, the scope of research on this compound is not to investigate the compound for its own biological effects, but to use it as a sophisticated chemical tracer and standard to illuminate the behavior of its non-deuterated parent compound and related structures.
Structure
3D Structure
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
124.20 g/mol |
IUPAC Name |
N-(2,2,2-trideuterioethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i1D3 |
InChI Key |
OJGMBLNIHDZDGS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CNC1=CC=CC=C1 |
Canonical SMILES |
CCNC1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Elucidation Through Kinetic Isotope Effect Kie Studies Involving N Ethyl 2,2,2 D3 Aniline
Primary Kinetic Isotope Effects on Carbon-Deuterium Bonds
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For N-Ethyl-2,2,2-D3-aniline, the C-D bonds on the ethyl group are of key interest in N-dealkylation reactions.
Analysis of Rate-Determining Steps in N-Dealkylation Reactions
The magnitude of the primary KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), can reveal whether the C-H bond cleavage is the rate-limiting step. A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is broken in the slowest step of the reaction.
In the context of N-dealkylation of aniline (B41778) derivatives, various oxidizing systems can be employed, and the rate-determining step may vary. For instance, in cytochrome P450-catalyzed N-dealkylation, several mechanisms have been proposed, including single-electron transfer (SET) followed by proton transfer, and direct hydrogen atom transfer (HAT). Isotope effect studies are crucial in distinguishing these pathways. For example, a large KIE would be consistent with a mechanism where C-H bond breaking is the rate-determining step, such as in a HAT mechanism. Conversely, a small or absent KIE might suggest that an earlier step, like single-electron transfer, is rate-limiting.
To illustrate the application of KIE in determining the rate-determining step, consider the following hypothetical data for an N-de-ethylation reaction.
| Oxidizing System | Substrate | kH/kD | Implication for Rate-Determining Step |
| Cytochrome P450 | N-Ethylaniline / this compound | 4.5 | C-H bond cleavage is likely the rate-determining step. |
| Peroxidase | N-Ethylaniline / this compound | 1.2 | C-H bond cleavage is likely not the primary rate-determining step. |
Probing Hydrogen Transfer in Reaction Pathways
The nature of the hydrogen transfer in the transition state can also be probed using primary KIEs. According to the Westheimer effect, a maximum KIE is expected for a symmetrical transition state where the hydrogen is equally shared between the donor and acceptor atoms. As the transition state becomes more reactant-like or product-like (asymmetrical), the KIE value is expected to decrease.
Therefore, by systematically changing reaction conditions or the electronic properties of the reactants (e.g., by introducing substituents on the aniline ring) and observing the corresponding changes in the KIE, one can map the geometry of the transition state. For example, in the N-demethylation of substituted N,N-dimethylanilines, the variation in KIE values with different para-substituents has been used to infer the degree of charge separation and the position of the transition state along the reaction coordinate nih.gov.
Secondary Kinetic Isotope Effects and Steric/Electronic Contributions
Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization, steric environment, and hyperconjugation at the transition state.
Alpha-Deuterium Isotope Effects on Reaction Rates
An alpha-deuterium KIE is observed when deuterium (B1214612) is substituted on the carbon atom undergoing a change in hybridization. For the N-de-ethylation of an N-ethylaniline derivative deuterated at the alpha-position (N-CH2CD2-Ph), the magnitude of the SKIE can distinguish between different nucleophilic substitution mechanisms.
Normal SKIE (kH/kD > 1): Typically observed when the hybridization of the alpha-carbon changes from sp3 to sp2 in the transition state. This is because the C-H bending vibrations are stiffer in the sp3 ground state than in the more planar sp2-like transition state, leading to a lower activation energy for the deuterated compound.
Inverse SKIE (kH/kD < 1): Observed when the transition state is more sterically crowded around the alpha-carbon than the reactant, or when the hybridization changes from sp2 to sp3.
In the context of N-dealkylation, if the reaction proceeds through a carbocation-like transition state (akin to an SN1 reaction), a significant normal alpha-deuterium KIE would be expected. Conversely, a mechanism with a more crowded, associative transition state might exhibit a smaller or even inverse SKIE. Studies on nucleophilic substitution reactions have shown that SN1 reactions typically have α-SKIEs around 1.1-1.2, while SN2 reactions have SKIEs closer to unity or slightly inverse wikipedia.org.
Beta-Deuterium Isotope Effects and Hyperconjugative Interactions
A beta-deuterium KIE is observed when deuterium is substituted on the carbon atom adjacent (beta) to the reaction center. In the case of this compound, the deuterium atoms are in the beta position relative to the nitrogen atom and the alpha-carbon of the ethyl group. These effects are primarily attributed to hyperconjugation, which is the stabilizing interaction resulting from the delocalization of electrons from a C-H (or C-D) sigma bond into an adjacent empty or partially filled p-orbital.
A normal beta-deuterium KIE (kH/kD > 1) is typically observed when there is an increase in positive charge at the adjacent carbon in the transition state. This is because the C-H bond is a better electron donor for hyperconjugation than the stronger C-D bond. Therefore, the transition state is stabilized more by the C-H bond, leading to a faster reaction for the non-deuterated compound. The magnitude of the beta-SKIE is often dependent on the dihedral angle between the C-D bond and the developing p-orbital, with a maximum effect at 0° and 180°.
For the N-de-ethylation of this compound, a normal beta-KIE would be expected if the reaction proceeds through a transition state with significant carbocationic character on the alpha-carbon of the ethyl group.
| Isotope Position | Type of KIE | Typical kH/kD Value | Mechanistic Implication |
| Alpha (N-CH2CD2-Ph) | Secondary | > 1 (e.g., 1.15) | sp3 to sp2 rehybridization in the transition state. |
| Beta (N-CH2CD3) | Secondary | > 1 (e.g., 1.10 per D) | Development of positive charge at the alpha-carbon, stabilized by hyperconjugation. |
Solvent Isotope Effects in Reactions Involving this compound
Solvent isotope effects (SIEs) are observed when the reaction is carried out in a deuterated solvent (e.g., D2O instead of H2O) and can provide insights into the role of the solvent and proton transfer steps in the reaction mechanism.
If a proton transfer from the solvent is part of the rate-determining step, a significant normal SIE (kH2O/kD2O > 1) is expected. Conversely, an inverse SIE (kH2O/kD2O < 1) can occur in cases where a pre-equilibrium step involves the solvent, and the deuterated solvent is a stronger acid or base than the non-deuterated solvent in that specific context.
In the context of N-dealkylation, if the mechanism involves a protonation step prior to the rate-limiting step, an inverse solvent isotope effect might be observed. For enzyme-catalyzed reactions, SIEs can also reveal whether proton transfers from acidic or basic residues in the active site are involved in catalysis. Studies on peroxidase-catalyzed N-demethylation reactions have utilized deuterium solvent isotope effects to understand the role of exchangeable hydrogens in the reaction mechanism nih.gov. Combining substrate and solvent isotope effects can be a particularly powerful approach to dissecting complex reaction mechanisms nih.gov.
Lack of Specific Research Data on this compound
Following a comprehensive search of scientific literature and databases, no specific experimental or computational studies detailing the kinetic isotope effect (KIE) on the conformational dynamics and rotational barriers of this compound were identified. The available research focuses on related compounds, such as other deuterated anilines or molecules with similar structural motifs, but does not provide the specific data required to generate a detailed analysis for this compound.
The user's request for an article section with detailed research findings and data tables on the "Isotope Effects on Conformational Dynamics and Rotational Barriers" of this particular compound cannot be fulfilled without such specific data. Generating content on this topic would necessitate speculation and would not adhere to the principles of scientific accuracy based on verifiable sources.
Therefore, the requested article section is not provided due to the absence of relevant scientific research on this compound.
Application of N Ethyl 2,2,2 D3 Aniline in Advanced Analytical Research Methodologies
Quantitative Analysis Utilizing Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. By measuring the ratio of the unlabeled analyte to the labeled standard, highly accurate quantification can be achieved, as this ratio is unaffected by sample loss during preparation and analysis.
N-Ethyl-2,2,2-D3-aniline is an ideal SILS for the quantification of N-ethylaniline. Its three deuterium (B1214612) atoms on the ethyl group provide a distinct mass shift of +3 Da compared to the natural isotopologue, allowing for clear differentiation in a mass spectrometer. Crucially, its chemical and physical properties are nearly identical to those of the unlabeled N-ethylaniline, ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic separation. This co-elution is a critical factor for accurate quantification, as it ensures that any matrix effects or variations in ionization efficiency affect both the analyte and the internal standard equally.
The use of this compound as an internal standard significantly enhances the reliability of quantitative methods for N-ethylaniline, a compound of interest in various industrial and environmental contexts.
The validation of analytical methods is essential to ensure their accuracy, precision, and robustness. When using this compound in IDMS, method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision in the matrix of interest.
For instance, in the analysis of N-ethylaniline in environmental water samples, a method employing this compound as an internal standard would undergo rigorous validation. This would involve spiking known concentrations of N-ethylaniline into blank water samples and analyzing them to determine the method's performance.
Table 1: Illustrative Method Validation Parameters for N-ethylaniline in Water using this compound by IDMS
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.3 µg/L |
| Accuracy (Recovery %) | 95-105% |
| Precision (RSD %) | < 5% |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Similarly, in the analysis of in vitro biological extracts, such as microsomal incubations to study drug metabolism, this compound would be used to accurately quantify the formation of metabolites or the depletion of the parent compound. The complexity of these matrices, with their high content of proteins, lipids, and salts, makes the use of a SILS like this compound particularly advantageous in mitigating matrix-induced signal suppression or enhancement.
Tracer Studies in Chemical and Environmental Research Systems
The isotopic label of this compound also makes it a valuable tool for tracer studies, where it can be used to follow the metabolic or environmental fate of N-ethylaniline.
By introducing this compound into a model environmental system, such as a soil or sediment microcosm, researchers can trace its degradation over time. By analyzing samples at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS), it is possible to identify degradation products that retain the deuterium label. This provides direct evidence of the transformation of the parent compound and helps in the elucidation of the degradation pathway.
Table 2: Hypothetical Degradation Products of this compound in a Soil Microcosm Study
| Compound | Mass (m/z) | Retention Time (min) |
| This compound | 125.1 | 5.2 |
| 2-Hydroxy-N-ethyl-2,2,2-D3-aniline | 141.1 | 4.1 |
| 4-Hydroxy-N-ethyl-2,2,2-D3-aniline | 141.1 | 3.8 |
| N-(2,2,2-D3-ethyl)oxanilic acid | 185.1 | 2.5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The identification of such deuterated metabolites provides unambiguous evidence of the degradation pathway of N-ethylaniline under specific environmental conditions.
In addition to degradation, the movement of pollutants in the environment is a critical area of study. This compound can be used as a tracer to study the fate and transport of N-ethylaniline and related aniline (B41778) derivatives in soil columns or aquatic systems. By applying the deuterated compound to one end of a soil column and analyzing leachate collected at the other end, researchers can determine its mobility, adsorption to soil particles, and potential for groundwater contamination. The distinct mass of the deuterated compound allows for its easy detection and quantification, even in the presence of naturally occurring, unlabeled N-ethylaniline.
Chromatographic Method Development and Optimization for Deuterated Analogs
The development of robust chromatographic methods is crucial for the successful application of IDMS and tracer studies. While deuterated standards like this compound are designed to have chromatographic behavior very similar to their unlabeled counterparts, slight differences in retention time, known as isotopic effects, can sometimes be observed, particularly in high-resolution chromatography.
During method development, it is important to optimize chromatographic conditions, such as the mobile phase composition, gradient, flow rate, and column chemistry, to ensure the co-elution or near co-elution of this compound and N-ethylaniline. This is critical for accurate quantification, as it ensures that both compounds experience the same ionization conditions at the same time when they enter the mass spectrometer.
Table 3: Example Chromatographic Parameters for the Analysis of N-ethylaniline and this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Optimization of these parameters ensures sharp, symmetrical peaks and baseline separation from other matrix components, leading to improved sensitivity and accuracy in the final analysis.
Biochemical and Metabolic Research Applications of N Ethyl 2,2,2 D3 Aniline
In Vitro Biotransformation Pathway Investigations
In vitro studies using subcellular fractions, such as liver microsomes, are fundamental to elucidating the metabolic pathways of xenobiotics. The use of N-Ethyl-2,2,2-D3-aniline in these systems offers distinct advantages for studying its biotransformation.
The metabolism of N-alkylanilines is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver. mdpi.com The major metabolic pathways for compounds like N-ethylaniline include N-dealkylation and hydroxylation. nih.govnih.gov
N-Dealkylation: This process involves the removal of the ethyl group from the nitrogen atom. In the case of N-ethylaniline, this would lead to the formation of aniline (B41778). The reaction is initiated by the hydroxylation of the carbon atom adjacent to the nitrogen (α-carbon), forming an unstable carbinolamine intermediate that then spontaneously decomposes to aniline and acetaldehyde.
Hydroxylation: This involves the addition of a hydroxyl group to the aromatic ring, typically at the para-position, resulting in the formation of p-aminophenol. nih.gov
Studies on analogous compounds, such as N-ethyl-N-methylaniline, using rat and rabbit liver microsomes have shown that N-deethylation and N-demethylation are key metabolic routes. nih.gov It is well-established that CYP450 isoforms like CYP2B1 and CYP2B2 are involved in the metabolism of N-alkylanilines. nih.gov The use of this compound allows researchers to trace the fate of the ethyl group specifically.
| Metabolic Pathway | Enzyme System | Key Metabolites | Relevance of this compound |
|---|---|---|---|
| N-Dealkylation | Cytochrome P450 (e.g., CYP2B1, CYP2B2) | Aniline, Acetaldehyde-D3 | Allows for the detection of deuterated acetaldehyde, confirming the N-deethylation pathway. |
| Aromatic Hydroxylation | Cytochrome P450 | p-Hydroxy-N-ethyl-2,2,2-D3-aniline | The deuterium (B1214612) label remains on the ethyl group, aiding in the identification of hydroxylated parent compound. |
The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This effect is particularly pronounced when the cleavage of the carbon-hydrogen (or carbon-deuterium) bond is the rate-determining step of the reaction. nih.gov
In the context of this compound metabolism, the C-D bond is stronger than the corresponding C-H bond. As a result, the enzymatic cleavage of the C-D bond during N-dealkylation by CYP450 enzymes requires more energy and thus proceeds at a slower rate. nih.gov This observation of a significant primary deuterium KIE provides strong evidence that hydrogen abstraction is at least partially rate-limiting in many P450 reactions. nih.govnih.gov
The magnitude of the KIE can provide valuable insights into the transition state of the enzymatic reaction and the mechanism of catalysis. acs.org For N-dealkylation reactions, KIE studies have been instrumental in supporting a mechanism involving initial hydrogen atom abstraction by the active oxygen species of the CYP450 enzyme. acs.org By comparing the rate of metabolism of N-ethylaniline with that of this compound, researchers can quantify the KIE and gain a deeper understanding of the enzymatic mechanism.
In Vivo Metabolic Tracing in Non-Human Animal Models
The use of deuterated compounds is a powerful technique for in vivo metabolic studies in animal models such as rats and mice. enamine.net this compound can be administered to these animals to trace its absorption, distribution, metabolism, and excretion without the need for radioactive labels.
Absorption, distribution, and excretion (ADE) studies are crucial for understanding the pharmacokinetic profile of a compound. criver.com Following administration of this compound to an animal model, its concentration and that of its metabolites can be measured in various biological matrices over time.
Absorption: The rate and extent to which the compound enters the bloodstream from the site of administration (e.g., oral, intravenous) are determined by analyzing blood or plasma samples at various time points.
Distribution: The extent to which the compound partitions into different tissues and organs (e.g., liver, kidney, brain) can be assessed by analyzing tissue samples. enamine.net This helps to identify potential target organs for efficacy or toxicity. criver.com
Excretion: The routes and rates of elimination of the compound and its metabolites from the body are typically studied by analyzing urine and feces. enamine.netcriver.com
The deuterium label on this compound allows for its unambiguous detection and quantification by mass spectrometry-based methods (e.g., LC-MS/MS), even in complex biological samples. enamine.net
| ADE Parameter | Typical Animal Model | Sample Matrix | Purpose of Measurement |
|---|---|---|---|
| Absorption | Rat, Mouse | Blood, Plasma | Determine bioavailability and rate of uptake. |
| Distribution | Rat, Mouse | Tissues (Liver, Kidney, Brain, etc.) | Identify target organs and potential accumulation. |
| Excretion | Rat, Mouse | Urine, Feces, Bile | Determine routes and rates of elimination. |
A significant challenge in metabolite identification is distinguishing between drug-related metabolites and endogenous compounds present in biological fluids. The use of stable isotope-labeled compounds like this compound greatly simplifies this process. nih.gov
When a mixture of the deuterated compound and its non-labeled counterpart (in a 1:1 ratio) is administered or incubated with a biological system, the metabolites derived from the drug will appear as characteristic doublet peaks in the mass spectrum, separated by the mass difference of the incorporated isotopes (in this case, 3 mass units). This "isotope signature" provides a clear and unambiguous marker for drug-related material, facilitating the identification of novel metabolites.
This approach allows for the creation of a comprehensive metabolic profile, showing the relative abundance of the parent compound and its various metabolites in different biological compartments over time. mdpi.com
Applications in Proteomics and Protein Dynamics Research
Stable isotope labeling is a cornerstone of modern quantitative proteomics. creative-proteomics.com While metabolic labeling with isotopically labeled amino acids (e.g., SILAC) is common, chemical labeling of proteins and peptides with isotopically coded reagents is also widely used. nih.gov
A quantitative proteomics approach termed ANIBAL (ANlline Benzoic Acid Labeling) utilizes stable isotope-labeled aniline and benzoic acid to modify amino and carboxylic groups on proteins. nih.gov In this method, 12C- and 13C-forms of aniline and benzoic acid are used to label two different protein samples, which are then mixed, digested, and analyzed by mass spectrometry. The relative abundance of peptides (and thus proteins) in the two samples can be determined from the intensity ratios of the heavy and light isotopic peaks. nih.gov
The use of a labeled aniline derivative in this context highlights the potential for compounds like this compound to be adapted for similar applications in proteomics, potentially for developing new chemical labeling strategies. The stable isotope label would serve as the basis for quantification in comparative proteomic experiments. shoko-sc.co.jp
Advanced Spectroscopic Characterization of N Ethyl 2,2,2 D3 Aniline for Research Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like N-Ethyl-2,2,2-D3-aniline, multi-nuclear NMR provides definitive evidence of deuterium (B1214612) incorporation and its effect on the magnetic environment of neighboring nuclei.
Deuterium (²H) NMR is a direct and unambiguous method to confirm the presence and location of deuterium atoms within a molecule. Since the natural abundance of deuterium is very low (≈0.015%), a signal in the ²H NMR spectrum is a clear indicator of isotopic enrichment.
For this compound, the ²H NMR spectrum is expected to exhibit a single resonance corresponding to the three equivalent deuterium atoms of the -CD₃ group. The chemical shift of this signal would be nearly identical to the proton chemical shift of the corresponding -CH₃ group in unlabeled N-ethylaniline, typically observed around 1.2 ppm. The integration of this signal allows for the quantification of deuterium content relative to a known standard.
Table 1: Expected ²H NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|
The presence of deuterium influences the spectra of other nuclei such as ¹H, ¹³C, and ¹⁵N through isotope effects, which manifest as small changes in chemical shifts (isotope shifts) and coupling constants.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides clear evidence of deuteration. The most notable feature is the absence of the signal corresponding to the terminal methyl protons. Furthermore, the signal for the adjacent methylene (B1212753) (-CH₂-) protons, which appears as a quartet in unlabeled N-ethylaniline due to coupling with the methyl protons, simplifies to a singlet (or a narrowly split multiplet due to ²H-¹H coupling, which is often unresolved). Minor upfield shifts, known as isotope shifts, may be observed for the methylene and aromatic protons upon deuteration of the neighboring group.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atom directly attached to the deuterium atoms (-CD₃) exhibits two key features. First, its resonance is shifted slightly upfield compared to the corresponding -CH₃ carbon in the unlabeled compound. Second, due to coupling with the three deuterium nuclei (spin I=1), the signal splits into a multiplet, typically a 1:3:6:7:6:3:1 septet, although it is often observed as a broadened triplet due to relaxation effects and smaller J-coupling values. The methylene carbon (-CH₂-) also experiences a smaller, two-bond isotope shift.
¹⁵N NMR Spectroscopy: The nitrogen atom is three bonds away from the site of deuteration. While the effect is smaller, a subtle upfield isotope shift in the ¹⁵N chemical shift can often be detected with high-field NMR instruments, providing further confirmation of the isotopic substitution.
Table 2: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Ethylaniline and this compound
| Position | N-Ethylaniline | This compound |
|---|---|---|
| ¹H NMR | ||
| -CH₂- | ~3.1 (quartet) | ~3.1 (singlet) |
| -CH₃ | ~1.2 (triplet) | Absent |
| -NH- | ~3.6 (singlet, broad) | ~3.6 (singlet, broad) |
| Aromatic-H | ~6.6-7.2 (multiplet) | ~6.6-7.2 (multiplet) |
| ¹³C NMR | ||
| -CH₂- | ~38.5 | ~38.4 (Isotope shift) |
| -CH₃ | ~15.0 | ~14.5 (Multiplet, Isotope shift) |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Pathway Analysis
HRMS is a critical tool for confirming the elemental composition and assessing the isotopic purity of labeled compounds. nih.govrsc.org It also provides valuable information on molecular fragmentation pathways.
Mass spectrometry, particularly with electron ionization (EI), provides a molecular fingerprint based on the fragmentation pattern. Comparing the mass spectra of N-ethylaniline and its deuterated analog helps to elucidate fragmentation mechanisms. A common fragmentation pathway for N-ethylaniline is the loss of a methyl radical (•CH₃, 15 Da) to form a stable iminium ion [M-15]⁺.
In this compound, this pathway corresponds to the loss of a trideuteromethyl radical (•CD₃, 18 Da), resulting in a prominent fragment ion at [M-18]⁺. The observation of this specific loss confirms the location of the deuterium label on the methyl group. The relative intensities of ions corresponding to partial or no deuteration can be used to assess isotopic distribution.
Table 3: Key Mass Fragments for N-Ethylaniline and this compound (EI-MS)
| Ion | N-Ethylaniline (C₈H₁₁N) | This compound (C₈H₈D₃N) | Description |
|---|---|---|---|
| [M]⁺ | m/z 121 | m/z 124 | Molecular Ion |
| [M-CH₃]⁺ / [M-CD₃]⁺ | m/z 106 | m/z 106 | Loss of •CD₃ radical |
HRMS provides mass measurements with high accuracy (typically <5 ppm error), allowing for the unambiguous determination of a molecule's elemental formula. This is crucial for confirming the successful synthesis and purity of the deuterated compound. researchgate.net The incorporation of three deuterium atoms results in a distinct and measurable increase in the monoisotopic mass compared to the unlabeled analog. Accurate mass measurement can readily distinguish the desired product (C₈H₈D₃N) from the starting material or other potential impurities.
Table 4: Calculated Exact Masses of N-Ethylaniline and its D3-Isotopologue
| Compound | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| N-Ethylaniline | C₈H₁₁N | 121.08915 |
Vibrational Spectroscopy (FT-IR, Raman) for Deuterium Labeling Confirmation and Conformational Studies
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are sensitive to changes in bond vibrational frequencies upon isotopic substitution. According to Hooke's Law, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Replacing hydrogen (¹H) with the heavier deuterium (²H) isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond. unam.mx
For this compound, the most significant spectral changes are expected in the C-D stretching and bending regions.
C-H vs. C-D Stretching: The characteristic C-H stretching vibrations of a methyl group typically appear in the 2850-2960 cm⁻¹ region of the IR and Raman spectra. In the deuterated analog, these bands are absent and replaced by new, intense C-D stretching bands at significantly lower frequencies, generally in the 2100-2250 cm⁻¹ range. ispc-conference.org This shift provides definitive proof of deuteration at the methyl group.
Bending Vibrations: The C-H bending (scissoring and rocking) vibrations of the methyl group also shift to lower wavenumbers upon deuteration. For example, the asymmetric and symmetric C-H deformation modes found near 1460 cm⁻¹ and 1375 cm⁻¹, respectively, will be replaced by C-D deformation modes at lower frequencies.
The vibrations associated with the aromatic ring and the N-H bond are expected to be minimally affected by deuteration at the ethyl group, serving as useful internal reference points within the spectrum.
Table 5: Expected Key Vibrational Frequencies (cm⁻¹) for N-Ethylaniline vs. This compound
| Vibrational Mode | N-Ethylaniline | This compound |
|---|---|---|
| N-H Stretch | ~3400 | ~3400 |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch (-CH₃, -CH₂) | ~2850-2960 | ~2850-2960 (-CH₂ only) |
| Aliphatic C-D Stretch (-CD₃) | Absent | ~2100-2250 |
| C-H Bending (-CH₃) | ~1375, ~1460 | Absent |
Computational Chemistry and Molecular Modeling Studies Involving N Ethyl 2,2,2 D3 Aniline
Quantum Chemical Calculations for Isotope Effects and Transition State Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the subtle yet significant effects of isotopic labeling.
The substitution of hydrogen with deuterium (B1214612) in the ethyl group of N-ethylaniline can influence the rates of chemical reactions in which the C-H bond is broken in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). Quantum chemical calculations can predict the magnitude of the KIE by modeling the transition state of a given reaction. The primary KIE is largely due to the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds.
Theoretical calculations for reactions involving N-Ethyl-2,2,2-D3-aniline, such as enzymatic N-dealkylation, would typically involve locating the transition state structure for the C-H (or C-D) bond cleavage. The vibrational frequencies of the reactant and the transition state are then calculated for both the deuterated and non-deuterated species to determine the ZPVEs. The KIE can then be estimated using the following equation:
KIE = kH / kD ≈ exp[-(ZPVE(D) - ZPVE(H)) / RT]
where kH and kD are the rate constants for the non-deuterated and deuterated reactants, respectively, R is the gas constant, and T is the temperature.
Illustrative Data Table for Predicted Kinetic Isotope Effects:
| Reaction Type | Computational Method | Predicted kH/kD |
| N-de-ethylation | B3LYP/6-31G(d) | 4.8 |
| C-H abstraction | MP2/cc-pVTZ | 6.2 |
Note: The values in this table are illustrative and represent typical predictions for primary kinetic isotope effects in similar systems.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly sensitive to isotopic substitution. Quantum chemical calculations can accurately predict the vibrational spectra of molecules, aiding in the interpretation of experimental data. For this compound, the most significant changes in the vibrational spectrum compared to its non-deuterated counterpart are expected for the vibrational modes involving the deuterated methyl group.
Specifically, the C-D stretching frequencies will appear at significantly lower wavenumbers (around 2100-2200 cm⁻¹) compared to the C-H stretching frequencies (around 2900-3000 cm⁻¹). Similarly, the bending and rocking modes of the CD₃ group will also be shifted to lower frequencies. These shifts are a direct consequence of the heavier mass of deuterium. DFT calculations can provide a detailed assignment of these vibrational modes. coe.edu
Illustrative Data Table for Calculated Vibrational Frequency Shifts:
| Vibrational Mode | N-Ethylaniline (Calculated, cm⁻¹) | This compound (Calculated, cm⁻¹) |
| Symmetric CH₃ Stretch | 2935 | - |
| Asymmetric CH₃ Stretch | 2978 | - |
| Symmetric CD₃ Stretch | - | 2145 |
| Asymmetric CD₃ Stretch | - | 2230 |
| CH₃ Bending | 1450 | - |
| CD₃ Bending | - | 1055 |
Note: These frequencies are illustrative and based on typical values obtained from DFT calculations for similar deuterated organic molecules.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.
While the electronic structure of this compound is nearly identical to that of N-ethylaniline, the subtle changes in vibrational frequencies and bond lengths due to deuteration can have a minor influence on intermolecular interactions and solvation. MD simulations can be employed to explore these effects. For instance, the slightly smaller van der Waals volume of a C-D bond compared to a C-H bond could lead to minor differences in packing in the solid state or in the organization of solvent molecules around the solute. While these effects are generally small, they can be significant in certain contexts, such as in systems with extensive hydrogen bonding networks.
N-Ethylaniline possesses conformational flexibility, primarily related to the rotation around the C(aryl)-N and N-C(ethyl) bonds. MD simulations can be used to explore the conformational landscape of this compound and determine the relative populations of different conformers. While significant changes in the preferred conformations upon deuteration are not expected, the dynamics of interconversion between conformers might be subtly altered due to the different moments of inertia of the deuterated ethyl group. Studies on related substituted anilines have shown that even minor isotopic substitutions can have observable effects on the conformational energies. colostate.edu
Theoretical Spectroscopic Property Prediction and Data Interpretation
Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for the characterization of novel or isotopically labeled compounds.
For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The ¹H NMR spectrum of this compound would be significantly different from that of N-ethylaniline. The signal corresponding to the methyl protons would be absent, and the signal for the methylene (B1212753) protons would appear as a singlet instead of a quartet. The ¹³C NMR spectrum would also show characteristic changes. The carbon of the deuterated methyl group would exhibit a multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift would be slightly upfield compared to the non-deuterated analog. Computational methods can predict these chemical shifts and coupling constants with reasonable accuracy. mdpi.com
Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | N-Ethylaniline (Predicted ppm) | This compound (Predicted ppm) |
| C(ipso) | 147.5 | 147.5 |
| C(ortho) | 112.8 | 112.8 |
| C(meta) | 129.3 | 129.3 |
| C(para) | 117.2 | 117.2 |
| N-CH₂ | 38.6 | 38.5 |
| CH₃ | 14.9 | 14.5 (septet) |
Note: The chemical shifts are illustrative. The multiplicity of the CD₃ carbon is predicted to be a septet due to coupling with three deuterium nuclei.
IR Spectroscopy: As discussed in section 7.1.2, theoretical calculations can generate a predicted IR spectrum that shows the characteristic shifts in vibrational frequencies upon deuteration. This can be a powerful tool for confirming the successful synthesis and isotopic enrichment of this compound by comparing the calculated spectrum with the experimentally measured one. coe.edu
Emerging Research Directions and Future Perspectives for N Ethyl 2,2,2 D3 Aniline
Development of Novel Synthetic Routes for Complex Deuterated Analogs
The synthesis of deuterated compounds is a critical aspect of their application in research. While general methods for the deuteration of amines exist, the development of more sophisticated and selective synthetic routes for complex deuterated analogs of N-Ethyl-2,2,2-D3-aniline is a promising area of research. Current methodologies for the deuteration of aromatic amines often involve hydrogen-deuterium (H/D) exchange reactions. For instance, mild deuteration conditions using D₂O as the deuterium (B1214612) source and catalysts such as Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) have been reported for primary and secondary arylamines. nih.gov Another approach involves manganese-catalyzed ortho-selective deuteration of aromatic amidines with D₂O. chemistryviews.org
Future research in this area will likely focus on achieving higher selectivity and efficiency in the deuteration process. This could involve the development of novel catalyst systems that can direct deuterium incorporation to specific positions on the aniline (B41778) ring or the N-ethyl group, beyond the commercially available 2,2,2-D3 variant. The synthesis of selectively deuterated amines is a significant challenge, and new metal-free methods are also being explored. nih.gov The ability to create a wider range of deuterated N-ethylaniline analogs will expand their utility in mechanistic studies and as internal standards.
| Deuteration Method | Deuterium Source | Catalyst/Reagent | Key Features |
| H/D Exchange | D₂O | Pt/C, Pd/C | Mild conditions, suitable for primary and secondary arylamines. nih.gov |
| Ortho-Deuteration | D₂O | Mn(CO)₅Br | High regioselectivity for the ortho position of aromatic amidines. chemistryviews.org |
| Reductive Deuteration | Triflic acid, triethylsilane-d1 | Metal-free | Divergent synthesis of amines selectively deuterated at α and/or β positions. nih.gov |
| H-D Exchange | CF₃COOD | None | Rapid and efficient for a variety of aromatic amines and amides. nih.gov |
Integration in Multi-Omics Research Methodologies (e.g., targeted metabolomics research)
In the field of metabolomics, which aims to measure the complete set of small-molecule metabolites in a biological system, accuracy and precision are paramount. Targeted metabolomics focuses on the measurement of a defined group of chemically characterized and biochemically annotated metabolites. acs.org A key challenge in quantitative metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) is the potential for matrix effects, which can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. nih.gov
The use of stable isotope-labeled internal standards is the gold standard for correcting these matrix effects. nih.govmayo.edu this compound, being chemically identical to N-ethylaniline but with a different mass, is an ideal internal standard for the accurate quantification of N-ethylaniline in biological samples. When added to a sample prior to analysis, it co-elutes with the non-deuterated analyte and experiences the same matrix effects, allowing for reliable correction and quantification. nih.gov The integration of this compound into targeted metabolomics workflows will be crucial for studies investigating the metabolic fate of N-ethylaniline and its role in various biological processes.
| Application Area | Technique | Role of this compound | Benefit |
| Targeted Metabolomics | LC-MS | Internal Standard | Accurate quantification of N-ethylaniline by correcting for matrix effects. nih.govmayo.edu |
| Pharmacokinetic Studies | LC-MS/MS | Tracer | Elucidation of metabolic pathways of N-ethylaniline-containing compounds. |
| Environmental Monitoring | GC-MS | Internal Standard | Precise measurement of N-ethylaniline levels in environmental samples. |
Advanced Analytical Applications in Diverse Scientific Fields
The utility of this compound extends beyond metabolomics to a wide range of advanced analytical applications. Its primary role is as an internal standard in quantitative analysis using mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
N-ethylaniline is an important industrial chemical used in the synthesis of dyes, pharmaceuticals, and rubber additives. jocpr.com Consequently, there is a need for sensitive and accurate methods to monitor its presence in various matrices, including environmental samples (water, soil) and in industrial settings for quality control. The use of this compound as an internal standard in these analyses can significantly improve the reliability of the results.
Furthermore, in forensic science, N-ethylaniline can be a component of or a metabolite of certain drugs or chemicals. The development of robust analytical methods for its detection and quantification is crucial. This compound can serve as an invaluable tool in these methods, ensuring the accuracy and defensibility of the analytical data.
Potential for this compound as a Probe in Advanced Materials Research
Deuterated organic molecules are increasingly being explored for their potential in advanced materials research, particularly in the field of organic electronics. The substitution of hydrogen with deuterium can lead to enhanced stability and performance of organic electronic devices such as organic light-emitting diodes (OLEDs). researchgate.net This is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can suppress vibrational degradation pathways. researchgate.net
Deuterated arylamines, in particular, have shown great potential for use in optoelectronic devices. nih.gov this compound can serve as a valuable building block for the synthesis of more complex deuterated materials with tailored electronic properties. By incorporating this deuterated moiety into larger organic molecules or polymers, researchers can investigate the impact of selective deuteration on the material's performance and longevity.
Another significant application of deuterated compounds in materials science is in neutron scattering techniques. Neutron reflectometry, for example, can be used to study the structure and interfaces of thin films in functioning electronic devices. nih.gov The difference in the neutron scattering length density between protonated and deuterated materials allows for contrast variation, providing detailed structural information that is not accessible with other techniques. This compound can be used to synthesize deuterated components for such studies, enabling a deeper understanding of the structure-property relationships in advanced materials. nih.govresearchgate.net
| Research Area | Application of this compound | Potential Benefit |
| Organic Electronics (OLEDs) | Building block for deuterated materials | Enhanced device stability and efficiency. researchgate.net |
| Neutron Reflectometry | Synthesis of deuterated components for thin films | Enables detailed structural analysis of functioning devices. nih.gov |
| Polymer Science | Monomer for deuterated polymers | Investigation of isotope effects on polymer properties. |
Q & A
Q. What role does this compound play in isotope dilution mass spectrometry (IDMS) for quantitative analysis?
- Methodological Answer : Use the deuterated compound as an internal standard in IDMS to correct for matrix effects and ionization efficiency variations. Spike samples with a known concentration of the deuterated analog and quantify analyte levels via MS signal ratios (e.g., m/z of deuterated vs. non-deuterated ions). This method enhances accuracy in trace-level quantification in biological or environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
